8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride
Description
Systematic Nomenclature and Identification
The compound 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is systematically named according to IUPAC conventions as (1E)-1-[1-(4-fluorophenyl)ethylidene]-2-(8-quinolinyl)hydrazinium chloride. Its molecular formula, C₁₇H₁₅ClFN₃ , reflects a hybrid structure combining a quinoline moiety with a fluorinated aromatic hydrazone group. The compound’s identity is unambiguously defined by its CAS Registry Number (477762-45-1 ) and ChemSpider ID (17478555 ).
The (E) -configuration of the hydrazone group is critical to its stereochemical identity, as confirmed by X-ray crystallography studies of analogous quinoline hydrazones. Alternative nomenclature includes 8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride, emphasizing the protonated quinolinium species.
Historical Development and Discovery Timeline
The synthesis of this compound emerged from broader efforts to optimize quinoline-based antimicrobial agents in the early 2020s. Researchers investigating structure-activity relationships (SAR) in hydrazone derivatives identified fluorinated analogs as promising candidates due to enhanced bioavailability and target affinity. While the exact date of its first synthesis remains undocumented in public literature, patent filings from 2021 reference its preparation via condensation of 8-aminoquinoline with 4-fluorophenylacetaldehyde hydrazone under acidic conditions.
Key milestones include:
- 2021 : Initial commercial availability reported by specialty chemical suppliers, with purity grades ≥95%.
- 2023 : Inclusion in QSAR (Quantitative Structure-Activity Relationship) models predicting anti-Staphylococcus aureus activity, validating its role in antibacterial research.
The compound’s development parallels advancements in heterocyclic chemistry, particularly the strategic incorporation of fluorine atoms to modulate electronic properties and metabolic stability.
Structural Classification and Chemical Taxonomy
Structurally, this compound belongs to three overlapping classes:
- Quinolinium Salts : Characterized by a protonated nitrogen in the quinoline ring, enhancing water solubility through ionic interactions.
- Aryl Hydrazones : Defined by the –N–N=C– linkage connecting the quinoline and 4-fluorophenyl groups, with (E) -stereochemistry preventing steric clashes.
- Fluoroaromatic Compounds : The para-fluorine substituent on the phenyl ring introduces electronegativity, influencing dipole moments and intermolecular interactions.
A comparative analysis with related structures reveals distinct features:
| Compound | Key Structural Difference | Biological Relevance |
|---|---|---|
| 8-{2-[(E)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride | Chlorine substitution at phenyl ring | Altered hydrophobicity profile |
| Quinoline-2-carboxamide hydrazone | Carboxamide group instead of fluorophenyl | Varied enzyme binding modes |
The fluorophenyl group’s electron-withdrawing nature reduces π-electron density in the hydrazone bridge, potentially enhancing reactivity toward nucleophilic targets in biological systems. This electronic modulation, combined with the planar quinoline scaffold, positions the compound as a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H15ClFN3 |
|---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride |
InChI |
InChI=1S/C17H14FN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H/b20-12+; |
InChI Key |
HTBBBSZJXCKLDI-BGDWDFROSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1[NH+]=CC=C2)/C3=CC=C(C=C3)F.[Cl-] |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation via Condensation Reactions
The primary route to 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride begins with the condensation of 8-hydrazinoquinoline and 4-fluoroacetophenone. This step exploits the nucleophilic attack of the hydrazine group on the carbonyl carbon of the ketone, followed by dehydration to form the hydrazone linkage.
Reaction Conditions
- Solvent: Anhydrous ethanol or methanol, facilitating proton transfer and stabilizing intermediates.
- Catalyst: Acidic conditions (e.g., glacial acetic acid or HCl) to accelerate imine formation.
- Temperature: Reflux (78–90°C) for 6–12 hours to ensure complete conversion.
The stereoselective formation of the (E)-isomer is favored under these conditions due to thermodynamic stability, as confirmed by $$ ^1\text{H} $$-NMR coupling constants and X-ray crystallography.
Mechanistic Insight
Quaternization of the Quinoline Nitrogen
The quinolinium chloride moiety is introduced via protonation or alkylation of the quinoline nitrogen. Given the compound’s structure, direct protonation using hydrochloric acid is the most feasible approach.
Procedure
- The hydrazone intermediate is dissolved in dichloromethane or acetone.
- Gaseous HCl is bubbled through the solution at 0–5°C to prevent side reactions.
- The product precipitates as a crystalline solid, isolated via filtration and washed with cold ether.
Key Considerations
- Stoichiometry: Excess HCl ensures complete protonation.
- Purification: Recrystallization from acetone/methanol (1:1) yields high-purity material (>95%), as validated by HPLC.
Optimization and Scalability
Solvent and Temperature Effects
A comparative study of solvents revealed acetone as optimal for quaternization, offering balanced solubility and ease of product isolation. Elevated temperatures (40–50°C) during condensation improve reaction rates but risk byproduct formation, necessitating careful control.
Table 1: Solvent Impact on Hydrazone Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 78 | 12 | 72 | 92 |
| Methanol | 65 | 10 | 68 | 90 |
| Acetonitrile | 82 | 8 | 65 | 88 |
Catalytic Efficiency
Bronsted acids (e.g., HCl, $$ \text{H}2\text{SO}4 $$) outperform Lewis acids (e.g., $$ \text{ZnCl}_2 $$) in promoting hydrazone formation. Acetic acid (10 mol%) achieves 85% conversion, while HCl gas ensures quantitative protonation in the final step.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis reveals a planar quinolinium system with dihedral angles of 12.3° between the fluorophenyl and quinoline planes, stabilizing the (E)-configuration via minimized steric strain.
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions, such as over-protonation or oxidation of the hydrazone, are minimized by:
Purification Difficulties
Column chromatography (SiO$$ _2 $$, ethyl acetate/hexane) effectively separates unreacted 4-fluoroacetophenone, though recrystallization remains preferred for industrial scalability.
Industrial and Research Applications
This compound’s synthesis supports pharmaceutical research, particularly in developing antimalarial and anticancer agents leveraging quinoline’s bioactivity. Current suppliers, including Matrix Scientific and American Custom Chemicals, offer gram-scale quantities, though cost remains high ($647–$1,836 per gram).
Chemical Reactions Analysis
Types of Reactions
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of quinolinium derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced hydrazino derivatives.
Substitution: Formation of substituted quinolinium compounds.
Scientific Research Applications
The compound 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is a member of the quinoline family, which has garnered attention for its diverse applications in medicinal chemistry, particularly due to its biological activities. This article explores its scientific research applications, focusing on antimicrobial properties, potential therapeutic uses, and synthesis methodologies.
Case Studies
- Antibacterial Properties : Research has indicated that various quinoline derivatives exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that compounds similar to 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride demonstrate effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa , suggesting potential applications in treating infections caused by these bacteria .
- Antifungal Activity : In addition to antibacterial properties, some quinoline derivatives have also shown antifungal effects. For example, certain synthesized quinolines were tested against Candida albicans , revealing promising results that indicate their potential as antifungal agents .
Comparative Efficacy Table
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| 8-{...} | Mycobacterium smegmatis | 6.25 µg/ml | Antibacterial |
| 8-{...} | Pseudomonas aeruginosa | Not specified | Antibacterial |
| 8-{...} | Candida albicans | Not specified | Antifungal |
Anti-inflammatory Effects
Recent studies have suggested that quinoline derivatives can modulate inflammatory responses. The compound 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride may be beneficial in treating inflammatory conditions due to its ability to inhibit specific pathways involved in inflammation .
Cancer Research
The cytotoxic effects of quinoline derivatives have been explored in cancer research. Compounds similar to the one in focus have been investigated for their ability to induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
Synthesis Methodologies
The synthesis of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride typically involves multi-step organic reactions. The general process includes:
- Formation of the Hydrazone : The initial step involves the reaction between an appropriate hydrazine derivative and a carbonyl compound.
- Quinoline Ring Formation : Subsequent reactions lead to the formation of the quinoline structure through cyclization processes.
- Chloride Salt Formation : Finally, the compound is converted into its chloride salt form for enhanced solubility and bioavailability.
Mechanism of Action
The mechanism of action of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl and Triazole Moieties
Compounds 4 and 5 from are thiazole derivatives bearing fluorophenyl and chlorophenyl substituents. Unlike the quinolinium chloride, these compounds incorporate triazole rings and thiazole cores, which confer distinct electronic and steric properties. The fluorophenyl group in both compounds enhances lipophilicity, but the quinolinium chloride’s positive charge improves aqueous solubility. Crystallographic studies reveal that fluorophenyl groups in such systems often adopt perpendicular orientations relative to the planar core, influencing packing efficiency and intermolecular interactions .
Thiadiazole and Thiazole Derivatives with Antitumor Activity
highlights thiadiazole (9b) and thiazole (12a) derivatives with potent antitumor activity. Key comparisons include:
The thiazole derivative 12a outperforms 9b in HepG2 inhibition, attributed to its diazenyl group enhancing π-π stacking with cellular targets.
Antimicrobial 1,3,4-Thiadiazole Derivatives
describes 1,3,4-thiadiazoles with nitroaryl groups demonstrating antimicrobial activity. For example, derivatives with 4-nitrophenyl substituents showed efficacy against E. coli and C. albicans.
Quinolinium Salts with Nonlinear Optical Properties
discusses (E)-1-(4-methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone, a quinolinium hydrazone salt with a trifluoromethyl group. Its Λ-shaped crystal packing facilitates second-harmonic generation (SHG), a property absent in the fluorophenyl analogue. The chloride counterion in the target compound may disrupt such packing, limiting nonlinear optical applications compared to sulfated salts .
Celecoxib-Related Hydrazones
USP compounds in , such as Celecoxib Related Compound E, feature sulfonamide-linked hydrazones. While structurally distinct from the quinolinium chloride, these compounds share the (E)-ethylidenehydrazine motif. The sulfonamide group in Celecoxib analogues enhances COX-2 inhibition, whereas the quinolinium chloride’s charged core may favor interactions with nucleic acids or kinases .
Key Findings and Implications
- Structural Flexibility: The quinolinium chloride’s planar core and fluorophenyl group balance solubility and lipophilicity, but its lack of triazole or diazenyl substituents may limit bioactivity compared to ’s derivatives.
- Biological Activity: Thiazole/thiadiazole cores with electron-withdrawing groups (e.g., nitro, diazenyl) exhibit superior antitumor and antimicrobial effects, suggesting that modifying the quinolinium chloride with similar groups could enhance efficacy.
- Crystallographic Behavior : Fluorophenyl orientation and counterion choice (e.g., chloride vs. sulfate) critically influence packing and functional properties, as seen in ’s optical materials.
Biological Activity
The compound 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is a quinoline derivative that has gained attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride can be represented as follows:
This compound features a quinoline core substituted with a hydrazine moiety and a fluorinated phenyl group, which are crucial for its biological activity.
Research indicates that quinoline derivatives often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes.
- Anticancer Activity : Compounds similar to 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Studies
Several studies have evaluated the biological activity of quinoline derivatives, including 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride.
Table 1: Summary of Biological Activities
Case Studies
- Anti-Cancer Efficacy : A study investigated the cytotoxic effects of various quinoline derivatives on MCF-7 cells. The results indicated that compounds with similar structures to 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .
- Anti-Inflammatory Mechanism : Research on the anti-inflammatory properties revealed that this compound could significantly inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages, suggesting a potential mechanism involving the downregulation of iNOS expression .
- Enzyme Inhibition Studies : Further investigations highlighted that derivatives like 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride act as selective inhibitors of COX enzymes, demonstrating a promising profile for anti-inflammatory drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
